molecular formula C12H29NSi B102350 Propylamine, 3-(tripropylsilyl)- CAS No. 18082-95-6

Propylamine, 3-(tripropylsilyl)-

Cat. No.: B102350
CAS No.: 18082-95-6
M. Wt: 215.45 g/mol
InChI Key: PKFRGTZCJGGYHN-UHFFFAOYSA-N
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Description

Propylamine, 3-(tripropylsilyl)-, is a silylated amine compound with a silicon atom bonded to three propyl groups and a propylamine chain. Its molecular formula is C₁₂H₂₉NSi, and its approximate molecular weight is 215.09 g/mol (calculated). This compound is characterized by its hydrophobic tripropylsilyl substituent, which distinguishes it from hydrolyzable trialkoxysilyl analogs.

A key application of 3-(tripropylsilyl)propylamine is in the synthesis of reversible ionic liquids, such as 3-(tripropylsilyl)-propylammonium 3-(tripropylsilyl)-propyl carbamate (TPSAC), used for oil shale extraction . The tripropylsilyl group enhances hydrophobicity and stability, making it suitable for solvent systems requiring non-polar environments.

Properties

CAS No.

18082-95-6

Molecular Formula

C12H29NSi

Molecular Weight

215.45 g/mol

IUPAC Name

3-tripropylsilylpropan-1-amine

InChI

InChI=1S/C12H29NSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-13H2,1-3H3

InChI Key

PKFRGTZCJGGYHN-UHFFFAOYSA-N

SMILES

CCC[Si](CCC)(CCC)CCCN

Canonical SMILES

CCC[Si](CCC)(CCC)CCCN

Other CAS No.

18082-95-6

Synonyms

3-(Tripropylsilyl)-1-propanamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Silyl Substituents Key Applications
3-(tripropylsilyl)propylamine C₁₂H₂₉NSi ~215.09 (calculated) Tripropyl Ionic liquids (TPSAC)
3-(trimethoxysilyl)propylamine C₆H₁₇NO₃Si 179.29 Trimethoxy Sol-gel coatings , coupling agents
3-(triethoxysilyl)propylamine C₉H₂₃NO₃Si 221.37 Triethoxy Cosmetics , surface modification
3-(dimethoxymethylsilyl)propylamine C₆H₁₇NO₂Si 163.29 Dimethoxy, methyl Lubricant coatings
3-(methylthio)propylamine C₄H₁₁NS 105.20 Methylthio Chemical intermediates

Reactivity and Functional Properties

Tripropylsilyl vs. Trialkoxysilyl Groups :

  • Hydrolysis Reactivity: Trialkoxysilyl (trimethoxy/triethoxy): Highly reactive due to hydrolyzable alkoxy groups, enabling siloxane crosslinking in sol-gel processes . Tripropylsilyl: Non-hydrolyzable, resulting in stable hydrophobic materials .
  • CO₂ Reactivity :
    • 3-(tripropylsilyl)propylamine reacts reversibly with CO₂ to form ionic liquids, facilitating applications in gas capture and solvent systems .

Table 2: Reactivity and Functional Differences

Compound Hydrolysis Reactivity Hydrophobicity Notable Reactions
3-(tripropylsilyl)propylamine Low High CO₂ capture
3-(trimethoxysilyl)propylamine High Moderate Siloxane crosslinking
3-(triethoxysilyl)propylamine High Moderate Film formation

Preparation Methods

Reaction Scheme

CH2=CHCH2NH2+(C3H7)3SiHPt catalyst(C3H7)3SiCH2CH2CH2NH2\text{CH}2=\text{CHCH}2\text{NH}2 + (\text{C}3\text{H}7)3\text{SiH} \xrightarrow{\text{Pt catalyst}} (\text{C}3\text{H}7)3\text{Si}-\text{CH}2\text{CH}2\text{CH}2\text{NH}_2

Methodology

Hydrosilylation is a widely used method for introducing silyl groups to unsaturated hydrocarbons. Allylamine reacts with tripropylsilane in the presence of a platinum-based catalyst (e.g., Speier’s catalyst, H2PtCl6) under mild conditions (60–80°C, 1–4 hours). The reaction proceeds via anti-Markovnikov addition, yielding 3-(tripropylsilyl)propylamine.

Key Parameters:

  • Catalyst Loading : 0.1–1.0 mol% Pt.

  • Solvent : Toluene or THF.

  • Yield : 70–85% (estimated from analogous silylamine syntheses).

Advantages:

  • High regioselectivity.

  • Scalable for industrial production.

Nucleophilic Substitution of 3-Chloropropyltripropylsilane

Reaction Scheme

(C3H7)3SiCH2CH2CH2Cl+NH3Base(C3H7)3SiCH2CH2CH2NH2(\text{C}3\text{H}7)3\text{Si}-\text{CH}2\text{CH}2\text{CH}2\text{Cl} + \text{NH}3 \xrightarrow{\text{Base}} (\text{C}3\text{H}7)3\text{Si}-\text{CH}2\text{CH}2\text{CH}2\text{NH}2

Methodology

This two-step process involves:

  • Synthesis of 3-Chloropropyltripropylsilane :
    Hydrosilylation of allyl chloride with tripropylsilane using Pt catalysis.

  • Ammonolysis :
    Reacting the chloride with ammonia (anhydrous or aqueous) under basic conditions (e.g., KOH, 50–80°C, 6–12 hours).

Key Parameters:

  • Ammonia Pressure : 2–5 bar for gaseous NH3.

  • Yield : 60–75% (inferred from similar chlorosilane aminations).

Challenges:

  • Handling hygroscopic intermediates.

  • Competing side reactions (e.g., hydrolysis).

Grignard Reagent Approach

Reaction Scheme

(C3H7)3SiCl+NH2CH2CH2CH2MgBr(C3H7)3SiCH2CH2CH2NH2(\text{C}3\text{H}7)3\text{SiCl} + \text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow (\text{C}3\text{H}7)3\text{Si}-\text{CH}2\text{CH}2\text{CH}2\text{NH}2

Methodology

  • Grignard Reagent Preparation :
    3-Aminopropyl magnesium bromide is synthesized from 3-bromopropylamine and Mg in THF.

  • Silylation :
    The Grignard reagent reacts with tripropylchlorosilane at 0–25°C for 2–4 hours.

Key Parameters:

  • Temperature Control : Critical to avoid decomposition.

  • Yield : 50–65% (based on analogous organosilicon syntheses).

Limitations:

  • Sensitivity of amino groups to strong bases.

  • Requires protective groups (e.g., phthalimide) to prevent side reactions.

Reductive Amination of 3-(Tripropylsilyl)propanal

Reaction Scheme

(C3H7)3SiCH2CH2CHO+NH3NaBH4(C3H7)3SiCH2CH2CH2NH2(\text{C}3\text{H}7)3\text{Si}-\text{CH}2\text{CH}2\text{CHO} + \text{NH}3 \xrightarrow{\text{NaBH}4} (\text{C}3\text{H}7)3\text{Si}-\text{CH}2\text{CH}2\text{CH}2\text{NH}2

Methodology

  • Aldehyde Synthesis :
    Oxidation of 3-(tripropylsilyl)propanol or hydrosilylation of acrolein.

  • Reductive Amination :
    The aldehyde reacts with ammonia in the presence of NaBH4 or H2/Pd-C.

Key Parameters:

  • Reducing Agent : NaBH4 (room temperature, 2–4 hours).

  • Yield : 55–70% (extrapolated from similar reductive aminations).

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Yield Complexity
HydrosilylationPt catalyst60–80°C70–85%Moderate
Nucleophilic SubstitutionNH3, KOH50–80°C60–75%High
Grignard ReactionMg, THF0–25°C50–65%High
Reductive AminationNaBH425°C55–70%Low

Challenges and Optimization Strategies

  • Hydrosilylation : Catalyst cost and silane purity impact efficiency.

  • Nucleophilic Substitution : Requires anhydrous conditions to prevent hydrolysis.

  • Grignard Method : Limited by the instability of amino-Grignard reagents.

  • Reductive Amination : Dependent on aldehyde precursor availability.

Q & A

Q. How can computational modeling predict the compound’s interaction with hydrophobic surfaces?

  • Modeling Approach :
  • Software : Use Gaussian09 with DFT (B3LYP/6-31G*) to simulate adsorption on graphene or silica.
  • Key Parameters : Calculate binding energy (ΔG ~ -15 kcal/mol for physisorption) and orientation via molecular dynamics (NAMD) .

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